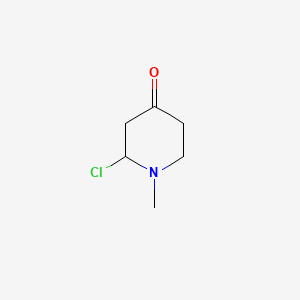

2-Chloro-1-methylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17228-68-1 |

|---|---|

Molecular Formula |

C6H10ClNO |

Molecular Weight |

147.602 |

IUPAC Name |

2-chloro-1-methylpiperidin-4-one |

InChI |

InChI=1S/C6H10ClNO/c1-8-3-2-5(9)4-6(8)7/h6H,2-4H2,1H3 |

InChI Key |

RSEYRHBHAGGWEL-UHFFFAOYSA-N |

SMILES |

CN1CCC(=O)CC1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 Methylpiperidin 4 One and Analogous Piperidinone Structures

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a chlorine atom onto a pre-existing piperidine (B6355638) scaffold. This can be achieved by targeting piperidin-4-ol precursors or N-methylpiperidine derivatives using various chlorinating agents.

The synthesis using piperidin-4-ol precursors is generally a two-step process. First, the secondary alcohol of the piperidin-4-ol is oxidized to a ketone, yielding the corresponding piperidin-4-one. Subsequently, this ketone undergoes α-chlorination to introduce the chlorine atom at the C-2 position.

A common precursor, N-methylpiperidin-4-ol, can be converted to 4-Chloro-N-methylpiperidine by treatment with thionyl chloride, where the hydroxyl group is replaced by chlorine. chemicalbook.com However, to obtain the desired 2-chloro-1-methylpiperidin-4-one, the synthetic sequence must involve oxidation followed by chlorination. The oxidation of the alcohol to the ketone is a standard transformation in organic synthesis. The resulting N-methyl-4-piperidone can then be subjected to α-chlorination. General methods for the α-chlorination of ketones, for instance using N-chlorosuccinimide (NCS) or other chlorinating agents, can be applied to achieve this transformation. organic-chemistry.org

Direct chlorination of N-methylpiperidine derivatives, specifically 1-methyl-4-piperidone (B142233), is a more direct route to the target compound. 1-Methyl-4-piperidone is a commercially available compound thermofisher.comkoeichem.comsigmaaldrich.com or can be synthesized through several established methods, including the Dieckmann cyclization. wikipedia.org

Once 1-methyl-4-piperidone is obtained, the focus shifts to the regioselective chlorination at the α-position (C-2). The presence of the carbonyl group activates the adjacent α-carbons, making them susceptible to electrophilic chlorination under appropriate conditions. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for the α-chlorination of ketones. organic-chemistry.org The reaction typically proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source. Visible-light-induced methods have also been developed for the functionalization of N-substituted piperidines, demonstrating that direct chlorination of the piperidine ring is feasible, although this may lead to different substitution patterns, such as the formation of 3,3-dichloro-2-hydroxy-piperidines from N-phenylpiperidine using NCS.

The choice of chlorinating agent is critical for the successful synthesis of chlorinated piperidinones. Two common and effective reagents are thionyl chloride (SOCl₂) and N-chlorosuccinimide (NCS).

Thionyl Chloride (SOCl₂): This reagent is a versatile source of chlorine. While it is widely used to convert alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, it can also participate in the chlorination of other substrates. chemicalbook.comnih.gov For instance, treatment of N-acylhydrazones with thionyl chloride can yield N-arylhydrazonoyl chlorides. chemicalbook.com In the context of piperidines, thionyl chloride has been used to convert N-methylpiperidin-4-ol to 4-chloro-N-methylpiperidine. chemicalbook.com It can also chlorinate activated aromatic rings. orgsyn.org

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for electrophilic chlorination, particularly for the α-chlorination of ketones and the chlorination of activated aromatic systems. mdpi.comnih.gov It is favored for its ease of handling compared to gaseous chlorine. The mechanism of α-chlorination of a ketone like 1-methyl-4-piperidone with NCS typically requires acid or base catalysis to generate the enol or enolate, which then reacts with the electrophilic chlorine of NCS. organic-chemistry.org Recent advancements include the use of visible-light photoredox catalysis to activate NCS for the chlorination of C-H bonds, which has been applied to N-substituted piperidines. koeichem.comrsc.org

| Reagent | Typical Application in Piperidine Synthesis | Reference |

| **Thionyl Chloride (SOCl₂) ** | Conversion of piperidin-4-ols to 4-chloropiperidines | chemicalbook.com |

| N-Chlorosuccinimide (NCS) | α-chlorination of piperidin-4-ones, C-H chlorination | organic-chemistry.org |

Ring-Forming Reactions for Substituted Piperidin-4-ones with Subsequent Halogenation

An alternative to direct halogenation is the construction of the piperidin-4-one ring itself, followed by a halogenation step. This approach allows for greater diversity in the substitution pattern of the final product.

The Mannich reaction is a cornerstone in the synthesis of 4-piperidone (B1582916) derivatives. sigmaaldrich.com This multicomponent reaction typically involves the condensation of an aldehyde, a primary amine or ammonia (B1221849), and a ketone possessing at least two α-hydrogens. researchgate.netgoogle.com For the synthesis of 2,6-diaryl-piperidin-4-ones, an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) are condensed. researchgate.net

Notably, this strategy can be adapted to directly produce chlorinated piperidinones. A one-pot synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been reported. benchchem.com This reaction involves the condensation of an appropriate substituted benzaldehyde, 3-chloro-2-butanone, and ammonium acetate in ethanol (B145695). This approach is highly efficient as it constructs the heterocyclic ring and introduces the chloro-substituent in a single synthetic operation.

| Reaction | Components | Product Type | Reference |

| Mannich Condensation | Aromatic Aldehyde + 3-Chloro-2-butanone + Ammonium Acetate | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | benchchem.com |

| Mannich Condensation | Substituted Aldehyde + Ketone + Ammonium Acetate | Substituted Piperidin-4-one | researchgate.netgoogle.com |

Intramolecular cyclization reactions provide powerful and versatile routes to the piperidin-4-one core structure, which can then be halogenated.

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key method for preparing 4-piperidones. wikipedia.orgyoutube.com The typical procedure involves the addition of a primary amine (like methylamine) to two equivalents of an α,β-unsaturated ester (like ethyl acrylate) to form a diester intermediate. wikipedia.orgnih.gov This diester is then treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, yielding a 3-alkoxycarbonyl-4-piperidone. Subsequent hydrolysis and decarboxylation afford the final 4-piperidone. wikipedia.orgnih.gov The resulting piperidinone can then be chlorinated as described previously.

Radical Cyclization: These reactions offer another modern approach to piperidinone synthesis. For example, a radical-ionic cascade process involving the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization, can produce fused piperidinone structures. Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines. While these methods may not directly yield a 4-oxo functionality in all cases, they are powerful tools for constructing the core piperidine ring. The resulting piperidine or piperidinone products serve as scaffolds for further functionalization, including halogenation, to access compounds like this compound.

Multi-component Reactions Leading to Piperidinone Skeletons

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby minimizing steps and waste. acs.orgacs.org Several MCRs have been developed for the synthesis of highly substituted piperidinone scaffolds. acs.orgacs.orgthieme-connect.com

Another powerful MCR is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This classic reaction involves the condensation of an aldehyde, an amine (like ammonia), and a 1,3-dicarbonyl compound, such as a derivative of acetonedicarboxylic acid. wikipedia.org This reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis and can be adapted to produce a variety of piperidinone structures. wikipedia.org

Radical-based MCRs have also emerged as a potent tool. acs.orgacs.org Three and four-component radical processes can assemble highly functionalized piperidinones from simple, readily available starting materials. acs.orgacs.org These cascades can form multiple carbon-carbon and carbon-nitrogen bonds in a single pot, often with a high degree of stereocontrol. acs.org

| Reaction Name | Components | Key Features |

| Azadiene Diels-Alder | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | One-pot synthesis of polysubstituted piperidones; avoids isolation of unstable azadiene intermediate. thieme-connect.comresearchgate.net |

| Petrenko-Kritschenko | Aldehyde, Amine, 1,3-dicarbonyl compound | Classic MCR for piperidone synthesis; related to tropinone synthesis. wikipedia.org |

| Radical Cascade | Carbonyl-substituted radical, Olefin, Oxime | High bond-forming efficiency; generates multiple stereocenters in one pot. acs.orgacs.org |

Stereoselective Synthetic Pathways to Chiral Piperidinone Derivatives

The biological activity of piperidinone-containing molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.

Diastereoselective synthesis aims to produce a specific diastereomer of a product. Several strategies have been successfully employed to synthesize chiral piperidinone derivatives with high diastereoselectivity.

One approach involves a domino Mannich-Michael reaction using a chiral auxiliary. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary to direct the stereochemical outcome of the reaction between Danishefsky's diene and aldimines, yielding N-glycosyl-dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent stereocontrolled transformations of these intermediates can lead to a variety of cis- or trans-substituted piperidinones. cdnsciencepub.com

Another method describes the single-step synthesis of 2-piperidinones from imines and 2-cyano glutaric anhydrides. nih.gov This reaction proceeds with good diastereoselectivity and creates a quaternary stereocenter. nih.gov Quantum mechanical calculations have been used to understand the key interactions that govern the stereochemical outcome. nih.gov

Radical cyclizations also offer a pathway to stereochemically defined piperidines. A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines, with only two of the four possible diastereoisomers being formed in significant amounts. nih.gov

| Method | Key Reagents/Auxiliaries | Stereochemical Outcome |

| Domino Mannich-Michael | D-arabinopyranosylamine (chiral auxiliary), Danishefsky's diene | High diastereoselectivity for N-glycosyl dehydropiperidinones. cdnsciencepub.com |

| Anhydride-Imine Reaction | 2-Cyano glutaric anhydrides, Imines | Good diastereoselectivity, formation of a quaternary stereocenter. nih.gov |

| Radical Cyclization | Stabilized radicals, α,β-unsaturated esters | Formation of two out of four possible diastereoisomers with ratios up to 40:1. nih.gov |

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. wikipedia.org Asymmetric catalysis, using chiral catalysts, is a powerful tool for achieving this goal. wikipedia.org

A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnorganic-chemistry.org This method utilizes arylboronic acids and a dihydropyridine (B1217469) derivative to produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction provides access to a wide variety of enantioenriched 3-substituted piperidines, which are precursors to important pharmaceutical agents. nih.govsnnu.edu.cnorganic-chemistry.org The success of this reaction relies on the use of chiral ligands, such as (S)-Segphos, in combination with a rhodium catalyst. organic-chemistry.org

Catalytic asymmetric ring-opening/cross-metathesis reactions also provide an efficient route to enantiomerically enriched piperidines. nih.gov Molybdenum-based catalysts have been employed in asymmetric allylic alkylation reactions to establish key stereocenters in the synthesis of complex molecules containing a piperidine unit. nih.gov

| Method | Catalyst System | Product Type | Enantioselectivity |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | 3-Substituted Tetrahydropyridines | High ee. nih.govsnnu.edu.cnorganic-chemistry.org |

| Asymmetric Allylic Alkylation | Molybdenum-based catalyst | Functionalized cyclopentane (B165970) for piperidine synthesis | High diastereoselectivity. nih.gov |

Flow Chemistry and Process Optimization for Piperidinone Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.comasynt.com This technology is increasingly being adopted for the manufacturing of active pharmaceutical ingredients (APIs). nih.govteknoscienze.com

The optimization of reaction conditions in flow is often achieved using Design of Experiments (DoE), a statistical approach that allows for the simultaneous variation of multiple parameters like temperature, residence time, and reagent stoichiometry. researchgate.netresearchgate.net This method is more efficient than the traditional one-factor-at-a-time (OFAT) approach and provides a better understanding of the interplay between different reaction variables. researchgate.net

Reactivity and Chemical Transformations of 2 Chloro 1 Methylpiperidin 4 One

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the C-2 position of the piperidinone ring is susceptible to displacement by various nucleophiles. This reactivity is analogous to that of other α-chloroamines and related halogenated heterocyclic systems.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of 2-chloro-1-methylpiperidin-4-one with carbon-based nucleophiles such as Grignard reagents and organolithium compounds offers a direct method for the formation of new carbon-carbon bonds at the 2-position. While direct experimental data for this compound is limited, the formation of Grignard reagents from similar chloro-piperidine derivatives is well-established. For instance, (1-methylpiperidin-4-yl)magnesium chloride can be prepared from 4-chloro-1-methylpiperidine (B1359792) by reaction with magnesium turnings. acs.orgchembk.com This organometallic intermediate can then participate in cross-coupling reactions. acs.orgsemanticscholar.org

Organolithium reagents are also expected to react similarly, adding to the carbonyl group or substituting the chlorine atom. masterorganicchemistry.com The general mechanism for the addition of Grignard reagents to carbonyls involves the formation of a magnesium alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com In the case of α,β-unsaturated carbonyls, both 1,2- and 1,4-addition products can be formed, depending on the nature of the nucleophile. libretexts.org

Table 1: Examples of Reactions with Carbon Nucleophiles on Related Piperidine (B6355638) Scaffolds

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 4-Chloro-1-methylpiperidine | Mg, LiCl | (1-Methylpiperidin-4-yl)magnesium Chloride | Grignard Formation | acs.org |

| 2-(2-Chloroethyl)-1-methylpiperidine | Mg, LiCl | 2-(1-Methylpiperidin-2-yl)ethylmagnesium Chloride | Grignard Formation | acs.org |

| Aldehydes/Ketones | Organolithium Reagents | Secondary/Tertiary Alcohols | Nucleophilic Addition | masterorganicchemistry.com |

| Ketones | Alkylmagnesium Chlorides, ZnCl₂ | Alcohols | Nucleophilic Addition | thieme-connect.de |

Reactions with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

The chlorinated position of this compound is anticipated to undergo nucleophilic substitution with a variety of heteroatom nucleophiles. Studies on analogous systems, such as chloropyridines and chloroquinazolines, demonstrate the feasibility of these transformations. For example, 4-chloropyridine (B1293800) readily reacts with alcohols like methanol (B129727) and ethanol (B145695) to yield the corresponding alkoxy-pyridines. bath.ac.uk Similarly, amination reactions on chlorinated heterocyclic cores are common in the synthesis of pharmaceutical compounds. nih.govarkat-usa.org

The reaction with amines would lead to the formation of 2-amino-1-methylpiperidin-4-one derivatives. Reductive amination, a common method for forming C-N bonds, involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While this applies to the carbonyl group, direct substitution at the chloro-position is also a viable pathway.

Reactions with alcohols and thiols would result in the formation of the corresponding ethers and thioethers. The reactivity of thiols as nucleophiles is generally greater than that of alcohols. core.ac.uk

Table 2: Examples of Reactions with Heteroatom Nucleophiles on Related Heterocyclic Scaffolds

| Starting Material | Reagent | Product Type | Reaction Type | Reference |

| 4-Chloropyridine | Methanol | 4-Methoxypyridine | Nucleophilic Aromatic Substitution | bath.ac.uk |

| 4-Chloropyridine | Ethanol | 4-Ethoxypyridine | Nucleophilic Aromatic Substitution | bath.ac.uk |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Amino-1-methylpiperidine | 2-Chloro-6,7-dimethoxy-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | Nucleophilic Aromatic Substitution | nih.gov |

| 1-Methyl-4-piperidone (B142233) | 2-Methylpiperazine, NaBH(OAc)₃ | 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine | Reductive Amination |

Reactions Involving the Carbonyl Group

The ketone functionality at the 4-position is a key site for a variety of chemical transformations, including additions and condensations.

Carbonyl Additions (e.g., Reductions, Organometallic Additions)

The carbonyl group of this compound can be reduced to a hydroxyl group using standard reducing agents. Common reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org Biological reductions of carbonyls are also a frequent occurrence in many biochemical pathways. libretexts.org

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group results in the formation of tertiary alcohols. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction provides a powerful method for constructing more complex molecular architectures. In some cases, with bulky Grignard reagents, reduction via β-hydride transfer can compete with nucleophilic addition. thieme-connect.de

Table 3: Examples of Carbonyl Addition Reactions

| Starting Material Type | Reagent | Product Type | Reaction Type | Reference |

| Aldehyde/Ketone | LiAlH₄ or NaBH₄ | Primary/Secondary Alcohol | Reduction | libretexts.org |

| Aldehyde/Ketone | Grignard Reagent (RMgX) | Secondary/Tertiary Alcohol | Nucleophilic Addition | libretexts.orgmasterorganicchemistry.com |

| Aldehyde/Ketone | Organolithium Reagent (RLi) | Secondary/Tertiary Alcohol | Nucleophilic Addition | masterorganicchemistry.com |

| Ester | Grignard Reagent (excess) | Tertiary Alcohol | Double Nucleophilic Addition | masterorganicchemistry.com |

Condensation Reactions (e.g., Oxime Formation, Hydrazone Formation)

The carbonyl group of this compound can undergo condensation reactions with primary amine derivatives to form imines and related compounds.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) or its salts leads to the formation of the corresponding oxime. The oximation of piperidin-4-ones is a well-documented transformation, often used to introduce new functionalities or to serve as a precursor for further reactions. nih.govcore.ac.ukresearchgate.netasianpubs.org For instance, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one reacts with hydroxylamine hydrochloride to furnish the corresponding oxime. core.ac.uk

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., substituted hydrazines, semicarbazide, thiosemicarbazide) yields hydrazones. doi.orgtsijournals.comrdd.edu.iqmdpi.comlibretexts.org These hydrazone derivatives are versatile intermediates in organic synthesis. The Wolff-Kishner reduction, for example, utilizes a hydrazone intermediate to deoxygenate a carbonyl group to an alkane. libretexts.org Hydrazones derived from piperidin-4-ones have also been explored for their biological activities. doi.orgtsijournals.com

Table 4: Examples of Condensation Reactions on Piperidin-4-one Scaffolds

| Starting Material | Reagent | Product Type | Reaction Type | Reference |

| 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one | O-Benzylhydroxylamine | Oxime Ether | Oximation | nih.gov |

| 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one | Hydroxylamine Hydrochloride | Oxime | Oximation | core.ac.uk |

| N-(Benzimidazol-2-ylmethyl)-2,6-diphenylpiperidin-4-one | Hydrazine Hydrate | Hydrazone | Hydrazone Formation | tsijournals.com |

| 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones | Hydrazinecarboxylate derivatives | Hydrazone | Hydrazone Formation | doi.org |

| N-methyl-4-piperidone | 2-Chlorobenzaldehyde | (3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | Claisen-Schmidt Condensation | researchgate.net |

Transformations of the Piperidinone Ring System

While reactions at the chloro and carbonyl substituents are more common, transformations involving the piperidine ring itself are also conceivable, although less documented for this specific compound. Such reactions could involve ring-opening, ring-expansion, or ring-rearrangement processes under specific conditions. For example, nucleophile-induced ring transformations of 2H-pyran-2-ones have been shown to produce substituted benzene (B151609) rings, demonstrating that heterocyclic systems can undergo significant structural changes. researchgate.net More complex, multi-step synthetic sequences can lead to the formation of fused heterocyclic systems, such as indolizidines, starting from piperidine precursors. whiterose.ac.uk

Ring Expansion Reactions

Ring expansion reactions transform the piperidine ring into a larger ring system. These reactions often proceed through carbocation intermediates or rearrangements like the Beckmann rearrangement. byjus.comchemistrysteps.com The stability of the resulting larger ring often drives these transformations. chemistrysteps.com For instance, the conversion of a six-membered ring to a seven-membered ring can be favored if it relieves ring strain.

One common method for ring expansion is the Beckmann rearrangement of an oxime intermediate. byjus.comchem-soc.si Although direct Schmidt reaction on a similar ketone was attempted and resulted in decomposition, the Beckmann rearrangement presents a viable alternative pathway. chem-soc.si Another strategy involves a conjugate addition/ring expansion (CARE) cascade reaction, which allows for the synthesis of various functionalized medium-sized rings and macrocycles. whiterose.ac.uk The Pinacol rearrangement can also lead to ring expansion if two of the substituents on a 1,2-diol form a ring. organic-chemistry.org

Successive Ring Expansion (SuRE) reactions have also been developed to create medium-sized rings and macrocycles. whiterose.ac.uk These methods highlight the versatility of ring expansion strategies in synthesizing complex molecular architectures.

Ring Contraction Reactions

Ring contraction reactions reduce the size of the piperidine ring, typically to a five-membered pyrrolidine (B122466) ring. These reactions are valuable for synthesizing substituted pyrrolidines, which are common motifs in pharmaceutical compounds. nih.gov

A notable method for ring contraction is the "Spino" ring contraction, which can occur thermally from hydroxamic acids or photochemically from N-chloro or N-mesyloxy lactams. nih.gov This reaction is proposed to proceed through an isocyanate-like intermediate, similar to the Hofmann rearrangement, and results in the stereospecific formation of carbamate-protected 2,2-disubstituted pyrrolidines. nih.gov Another example of ring contraction involves a chem-soc.sicu.edu.eg sigmatropic rearrangement, which can lead to the formation of spiro indan-1,3-diones. nih.gov

The table below summarizes key aspects of ring contraction reactions.

| Reaction Type | Precursor | Key Intermediate | Product | Reference |

| Spino Ring Contraction (Thermal) | Hydroxamic acid | N-trifloxy lactam, isocyanate-like intermediate | Carbamate-protected 2,2-disubstituted pyrrolidine | nih.gov |

| Spino Ring Contraction (Photochemical) | N-chloro or N-mesyloxy lactam | - | Pyrrolidine | nih.gov |

| chem-soc.sicu.edu.eg Sigmatropic Rearrangement | Naphthoquinones fused with a five-membered ring | - | Spiro indan-1,3-diones | nih.gov |

Functionalization of Ring Carbon Atoms (e.g., C-H Activation)

Functionalization of the piperidine ring can be achieved through C-H activation, a powerful method for creating new carbon-carbon or carbon-heteroatom bonds directly from ubiquitous C-H bonds. sigmaaldrich.com This approach streamlines synthesis by avoiding pre-functionalization steps. sigmaaldrich.com Metal-catalyzed C-H functionalization often employs transition metals like rhodium or ruthenium to cleave the C-H bond and introduce a new functional group. sigmaaldrich.commdpi.com

For example, Rh(III)-catalyzed oxidative coupling can occur at the less hindered site of meta-substituted arylacetohydrazides. mdpi.com The functional group tolerance of these reactions, particularly to chloro and bromo groups, makes them versatile for further synthetic modifications. mdpi.com

Elimination Reactions of the Chlorine Atom

The chlorine atom at the C-2 position is a good leaving group, facilitating elimination reactions to form a double bond within the piperidine ring. uci.edumasterorganicchemistry.com These reactions are typically promoted by a base, which abstracts a proton from a β-carbon. uci.edu The strength of the base can influence the reaction mechanism, with strong bases favoring the E2 pathway. uci.edu

In one instance, the reaction of a related compound with α-haloketones in the presence of triethylamine (B128534) led to the elimination of HCl, followed by cyclization. cu.edu.eg Tandem Michael addition-elimination reactions have also been reported, where a chiral synthon reacts with 4-methylpiperidine (B120128) in the presence of potassium fluoride. nih.gov

Rearrangement Reactions

This compound and its derivatives can undergo various rearrangement reactions, which involve the migration of an atom or group within the molecule. These rearrangements are often driven by the formation of a more stable intermediate or product.

The Beckmann rearrangement , which converts an oxime to an amide, is a classic example that can be applied to cyclic oximes to produce lactams. byjus.com This process effectively inserts an NH group between the carbonyl carbon and the α-carbon. byjus.com

The Hofmann rearrangement provides a pathway to convert a primary amide into an amine with one less carbon atom. byjus.com This reaction proceeds through an intermediate similar to that in the Beckmann rearrangement. byjus.com

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that results in an X → C aryl migration. cdnsciencepub.com This reaction has a broad substrate scope and can be part of tandem reaction sequences to generate diverse products. cdnsciencepub.com

The Pinacol rearrangement of 1,2-diols involves the formation of a carbenium ion intermediate that undergoes a 1,2-alkyl shift to yield a carbonyl compound. organic-chemistry.org When applied to cyclic diols, this can result in ring expansion or contraction. organic-chemistry.org

The table below provides a summary of these rearrangement reactions.

| Rearrangement Reaction | Starting Material | Product | Key Transformation | Reference |

| Beckmann Rearrangement | Oxime | Amide/Lactam | Insertion of an NH group | byjus.com |

| Hofmann Rearrangement | Primary Amide | Amine | Loss of carbonyl group, chain shortening | byjus.com |

| Truce-Smiles Rearrangement | Aryl ether/sulfone/etc. | Aryl-migrated product | Intramolecular nucleophilic aromatic substitution | cdnsciencepub.com |

| Pinacol Rearrangement | 1,2-Diol | Carbonyl compound | 1,2-alkyl shift via carbocation | organic-chemistry.org |

Stereochemical Aspects and Conformational Analysis

Conformational Preferences of the Piperidinone Ring

The piperidin-4-one ring, a heterocyclic ketone, typically adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents can lead to other conformations, such as a twist-boat or a distorted chair geometry. In the case of 2-Chloro-1-methylpiperidin-4-one, the ring is expected to exist predominantly in a chair conformation. Computational studies and spectroscopic analyses of related substituted piperidin-4-ones have shown that the chair form is generally the most stable. researchgate.netchemrevlett.com For instance, X-ray crystallography of similar compounds has revealed that the piperidin-4-one ring often adopts a chair conformation with substituents in equatorial positions to reduce steric hindrance. chemrevlett.com However, significant steric or electronic interactions can lead to the adoption of a distorted boat conformation. doi.orgresearchgate.net

Influence of Substituents on Ring Conformation

The conformational equilibrium of the this compound ring is significantly influenced by the stereoelectronic effects of the N-methyl group and the C2-chloro substituent.

The N-methyl group generally has a preference for an equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. However, in N-acyl piperidines, steric strain can sometimes favor a boat conformation. researchgate.net

The 2-chloro substituent introduces a chiral center and its preference for an axial or equatorial position is governed by a balance of steric and electronic factors. In a chair conformation, an equatorial position is generally favored for larger groups to minimize steric strain. However, the anomeric effect, an electronic interaction involving the lone pair of the nitrogen atom and the antibonding orbital of the C-Cl bond, can stabilize an axial conformation for the chloro group. The preferred orientation will therefore depend on the interplay of these competing effects. In related 3-chloro-piperidin-4-ones, the chlorine atom has been found to be axially located in a slightly distorted chair conformation. chemrevlett.com The relative orientation of the chloro and methyl groups will define the diastereomeric forms of the molecule, namely (2R, cis/trans) and (2S, cis/trans) isomers.

Diastereomeric and Enantiomeric Purity Control in Syntheses

The synthesis of stereochemically pure this compound requires precise control over the formation of the chiral center at C2. Various stereoselective synthetic strategies can be employed to achieve high diastereomeric and enantiomeric purity.

Diastereoselective Syntheses: Diastereoselectivity can be achieved by using substrate-controlled or reagent-controlled methods. For instance, the reduction of a suitable precursor ketone can be influenced by existing stereocenters on the molecule. Multi-component reactions, such as the Michael-Mannich cascade, have been shown to be highly diastereoselective in the synthesis of polysubstituted piperidinones, often yielding a single diastereomer. researchgate.net Another approach involves the diastereoselective addition of nucleophiles to imines, where the stereochemical outcome is controlled by a chiral auxiliary or a resident chiral center. acs.orgsci-hub.st

Enantioselective Syntheses: Enantiomeric control is often achieved through asymmetric catalysis or the use of chiral starting materials.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding pyridinium (B92312) salt precursor using a chiral catalyst can provide access to enantiomerically enriched piperidines. evitachem.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, can direct the stereochemical course of key bond-forming reactions, leading to high enantiomeric excess. acs.org

Organocatalysis: Asymmetric organocatalysis, employing small chiral organic molecules, has emerged as a powerful tool for the enantioselective synthesis of substituted piperidines through reactions like intramolecular aza-Michael additions. researchgate.netua.es

Kinetic Resolution: This technique can be used to separate a racemic mixture by selectively reacting one enantiomer with a chiral reagent, leaving the other enantiomer unreacted. nih.gov

Methods for Diastereomer and Enantiomer Separation

When a synthesis does not yield a single stereoisomer, separation techniques are necessary to isolate the desired compound in its pure form.

Separation of Diastereomers: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.

Chromatography: Flash column chromatography is a common method used to separate diastereomers based on their different polarities and interactions with the stationary phase. unipa.it

Crystallization: Fractional crystallization can sometimes be used to separate diastereomers if they have sufficiently different solubilities.

Separation of Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more challenging.

Chiral Resolution via Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. google.comgoogle.com Common resolving agents include tartaric acid derivatives and mandelic acid. google.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.gov The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

Theoretical and Computational Investigations of 2 Chloro 1 Methylpiperidin 4 One

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Charge Distribution)

Electronic structure calculations are fundamental to understanding the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. jksus.orgsci-hub.se

For related piperidin-4-one derivatives, HOMO-LUMO analyses have been performed to understand charge transfer within the molecule. jksus.org These calculations help in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential (nucleophilic regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electrophilic regions) and are prone to nucleophilic attack. jksus.org For instance, in a related 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, the piperidin-4-one ring showed a red, negative charge area, indicating its susceptibility to electrophilic attack. jksus.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Piperidin-4-one Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | Data not available | Data not available | Data not available | DFT/B3LYP/6–311++G(d,p) jksus.org |

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating vibrational frequencies. jksus.orgsci-hub.se DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good agreement with experimental data obtained from techniques like X-ray crystallography. jksus.orgsci-hub.se For several substituted piperidin-4-one compounds, DFT calculations have been employed to determine their preferred conformations, which are often a chair or a distorted chair conformation. jksus.orgsci-hub.se

The optimized geometry from DFT calculations serves as the basis for predicting vibrational spectra (e.g., FT-IR and Raman). jksus.orgsci-hub.sebohrium.com Theoretical vibrational frequencies are often scaled to better match experimental values, and Potential Energy Distribution (PED) analysis can be used to assign specific vibrational modes to the calculated frequencies. bohrium.com

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Piperidin-4-one Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Computational Method |

|---|---|---|---|

| C=O stretching | 1715.63 | Data not available | DFT/B3LYP/6–31+G(d,p) nih.gov |

| N-H stretching | 3325.87 | Data not available | DFT/B3LYP/6–31+G(d,p) nih.gov |

Note: The table provides examples of vibrational modes and the computational method used for a similar compound, as specific data for 2-Chloro-1-methylpiperidin-4-one was not available.

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms. researchgate.netmdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway. researchgate.net This includes studying intramolecular cyclization reactions to form piperidine (B6355638) rings and investigating the stereoselectivity of such reactions. mdpi.com

For instance, in the permanganate (B83412) oxidation of a related piperidine derivative, DFT was used to study the frontier molecular orbitals (FMO) and frontier electron density (FED) of the reactant and products, which supported the proposed reaction mechanism. researchgate.net Computational studies have also been employed to understand the mechanism of action of piperidine-based inhibitors, identifying binding sites and interactions with biological targets. ub.edu

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies) for Structural Elucidation of Intermediates

Computational chemistry plays a crucial role in predicting spectroscopic properties, which is invaluable for the structural elucidation of reaction intermediates and final products.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts (¹H and ¹³C). nanobioletters.com These predictions, when compared with experimental spectra, can help in the unambiguous assignment of signals and confirm the proposed structure. doi.orgresearchgate.net The accuracy of these predictions can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. rsc.orgresearchcommons.org For complex molecules, 2D NMR techniques are often used in conjunction with computational predictions for complete structural assignment. doi.orgresearchgate.net

IR Frequencies: As mentioned in section 5.2, DFT calculations can predict IR frequencies with good accuracy. jksus.orgsci-hub.sebohrium.com This is particularly useful for identifying characteristic functional groups present in a molecule. For example, the C=O stretching frequency is a prominent peak in the IR spectrum of piperidin-4-ones. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for a Related Piperidin-4-one Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Computational Method |

|---|---|---|---|

| H(2) | Data not available | 3.87 (s) | Data not available nih.gov |

| H(6) | Data not available | 4.00-3.97 (dd) | Data not available nih.gov |

Note: The table shows experimental data for a similar compound. While computational prediction of NMR shifts is a common practice, specific predicted values for this compound were not found.

Quantum Chemical Studies of C-Cl Bond Polarization and Reactivity

Quantum chemical calculations can provide detailed insights into the nature of specific bonds within a molecule, such as the C-Cl bond in this compound. The polarization of the C-Cl bond is a critical factor in determining its reactivity, particularly towards nucleophilic substitution reactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions, which can influence bond polarization and stability. bohrium.com By analyzing the electron density and orbital interactions, researchers can understand the electronic factors that contribute to the reactivity of the C-Cl bond. This information is valuable for predicting how the molecule will behave in different chemical environments and for designing reactions that target this specific bond.

Advanced Spectroscopic and Diffraction Methodologies in Chemical Research

High-Resolution NMR Spectroscopy for Structural Assignment of Reaction Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. youtube.comsavemyexams.com By analyzing the chemical shifts, integration, and splitting patterns of proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can map the connectivity and chemical environment of each atom within the 2-Chloro-1-methylpiperidin-4-one molecule and its reaction products. researchgate.net

In a typical ¹H NMR spectrum of a piperidin-4-one derivative, distinct signals correspond to protons in different chemical environments. savemyexams.com For this compound, one would expect to observe signals for the N-methyl group, the proton at the chlorine-bearing carbon (C2), and the various methylene (B1212753) protons of the piperidine (B6355638) ring. The chemical shift (δ) of the proton at C2 would be significantly downfield due to the deshielding effect of the adjacent electronegative chlorine atom. The N-methyl protons would appear as a singlet, while the ring protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. youtube.com

¹³C NMR spectroscopy provides complementary information. Key signals would include the carbonyl carbon (C4), which appears significantly downfield (around 200-210 ppm), the carbon attached to the chlorine (C2), and the carbons adjacent to the nitrogen atom (C2 and C6). mdpi.comrdd.edu.iq The N-methyl carbon would also produce a characteristic signal.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed for unambiguous assignment. researchgate.net A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network through the piperidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon's chemical shift based on its attached proton's signal. researchgate.net These techniques are crucial for distinguishing between isomers and confirming the structure of synthetic products. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Note: These are representative values based on analyses of similar substituted piperidin-4-one compounds. Actual values may vary.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C=O (C4) | - | ~202-208 | Carbonyl carbon, significantly downfield. mdpi.com |

| CH-Cl (C2) | Downfield multiplet | ~69-72 | Deshielded by electronegative chlorine. mdpi.com |

| N-CH₃ | Singlet | ~45 | Characteristic N-methyl signal. ugm.ac.id |

| Ring CH₂ (C3, C5) | Complex multiplets | ~45-55 | Protons and carbons in the piperidine ring. mdpi.com |

| N-CH₂ (C6) | Complex multiplet | ~60-65 | Carbon adjacent to nitrogen. mdpi.com |

Advanced Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com The combination of both methods provides a more complete vibrational characterization of a compound like this compound. spectroscopyonline.comresearchgate.net

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds. For this compound, the most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group stretch, typically appearing in the range of 1710-1720 cm⁻¹. mdpi.comlibretexts.org Other key absorptions would include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹. mdpi.com

C-N stretching: This vibration typically appears in the fingerprint region (1250-1020 cm⁻¹).

C-Cl stretching: A stretch for the carbon-chlorine bond would be observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. spectroscopyonline.com Therefore, non-polar bonds often produce strong Raman signals. For this compound, the C=O stretch would also be visible, though potentially weaker than in the IR spectrum. Raman spectroscopy is particularly useful for observing symmetric vibrations and accessing the low-frequency region where metal-ligand or heavier atom bonds (like C-Cl) vibrate. spectroscopyonline.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O | Stretch | 1710 - 1720 (Strong) mdpi.com | Present, variable intensity |

| C-H (aliphatic) | Stretch | 2850 - 3000 (Medium) mdpi.com | Strong |

| C-N | Stretch | 1250 - 1020 (Medium) | Present, variable intensity |

| C-Cl | Stretch | 800 - 600 (Medium-Strong) mdpi.com | Present, often strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation of Synthetic Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly crucial in chemical synthesis as it can determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. ugm.ac.id

For an intermediate like this compound (C₆H₁₀ClNO), HRMS would be used to verify its exact mass. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated species, [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

The presence of chlorine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two distinct peaks in the mass spectrum for any chlorine-containing fragment: an 'M' peak and an 'M+2' peak, with a relative intensity ratio of approximately 3:1. ugm.ac.id This isotopic signature provides definitive evidence for the presence of one chlorine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Cleavage adjacent to the carbonyl group or the nitrogen atom are common fragmentation pathways for piperidone structures, and analyzing these fragments can further support the proposed structure of the synthetic intermediate. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Notes |

| [M+H]⁺ | C₆H₁₁ClNO⁺ | 148.0524 | 150.0494 | Protonated molecule, expected base peak in ESI-MS. |

| [M+Na]⁺ | C₆H₁₀ClNNaO⁺ | 170.0343 | 172.0314 | Sodium adduct, commonly observed. uni.lu |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. sci-hub.se This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a compound like this compound, which can be synthesized as a crystalline solid, single-crystal X-ray diffraction can unambiguously confirm its structure and reveal its solid-state conformation. mdpi.com

The analysis of related piperidin-4-one derivatives shows that the piperidine ring can adopt various conformations, most commonly a distorted chair or a boat conformation. sci-hub.sechemrevlett.com The specific conformation is influenced by the nature and orientation of the substituents on the ring. chemrevlett.com X-ray analysis would determine the precise conformation of the piperidine ring in this compound and the orientation (axial or equatorial) of the chloro and methyl groups. chemrevlett.comiucr.org

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. sci-hub.senih.gov For example, studies on related chloro-substituted piperidones have identified C-H···O and C-H···Cl hydrogen bonds as significant forces in the crystal packing. sci-hub.senih.gov This information is vital for understanding the physical properties of the solid material.

Table 4: Representative Crystallographic Data for Substituted Piperidin-4-one Derivatives Note: This table presents typical data obtained from X-ray crystallographic studies of related compounds to illustrate the type of information generated.

| Parameter | Example Value/Information | Significance |

| Crystal System | Orthorhombic sci-hub.se | Describes the symmetry of the unit cell. |

| Space Group | Pna2₁ sci-hub.se | Defines the symmetry elements within the unit cell. |

| Ring Conformation | Distorted Chair or Boat sci-hub.sechemrevlett.com | Determines the 3D shape of the piperidine ring. |

| Substituent Orientation | Axial/Equatorial chemrevlett.com | Specifies the position of the chloro and methyl groups. |

| Intermolecular Interactions | C-H···O, C-H···Cl hydrogen bonds sci-hub.senih.gov | Explains the forces holding the crystal lattice together. |

Future Research Directions and Emerging Opportunities in 2 Chloro 1 Methylpiperidin 4 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical syntheses of piperidin-4-ones, such as the Mannich condensation, often involve multi-step procedures and the use of stoichiometric reagents. rdd.edu.iq Future research will likely prioritize the development of more sustainable and efficient routes to 2-Chloro-1-methylpiperidin-4-one.

Key Research Objectives:

Green Chemistry Approaches: Emphasis will be placed on methodologies that align with the principles of green chemistry. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. An efficient green chemistry approach has been developed for N-substituted piperidones, presenting a significant advantage over classical methods like the Dieckmann cyclization. researchgate.net

Catalytic Methods: A shift from stoichiometric to catalytic methods is expected. This could involve developing novel catalysts for key bond-forming reactions, such as the cyclization step.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product will be a key focus. Reactions like the hetero Diels-Alder (HDA) reaction of imines represent an efficient method for constructing functionalized pyridones with high control. rdd.edu.iq

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Traditional Approach (e.g., Mannich) | Emerging Sustainable Approach |

| Key Reaction | Condensation of an amine, aldehyde, and a ketone/ester. rdd.edu.iq | Catalytic cyclization, multicomponent reactions under green conditions. |

| Reagents | Often stoichiometric, may require harsh conditions. | Catalytic amounts, use of benign reagents. |

| Solvents | Traditional organic solvents. | Water, ionic liquids, or solvent-free conditions. |

| Efficiency | Can have moderate to good yields but may generate significant waste. | High atom economy, reduced waste streams. researchgate.net |

| Example | Synthesis of 2,6-diarylpiperidin-4-ones via condensation. rdd.edu.iq | Development of a green approach for N-substituted piperidones. researchgate.net |

Exploration of Unconventional Reactivity Patterns

Beyond its role as a simple building block, this compound possesses functional groups that could be exploited in novel and unconventional ways. The presence of the α-chloro ketone motif opens avenues for a variety of transformations.

Future research could explore:

Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially to rapidly build molecular complexity from the this compound scaffold.

C-H Activation: Developing methods for the selective functionalization of the piperidine (B6355638) ring's C-H bonds. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials. Radical C-H amination and cyclization have been shown to be effective for producing piperidines. mdpi.com

Photoredox Catalysis: Utilizing visible light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods. Light-mediated iridium(III)-catalyzed cyclization is one such modern approach. mdpi.com

Exploiting the α-Chloro Ketone: Investigating reactions that leverage the unique reactivity of the α-chloro ketone, such as Favorskii-type rearrangements or reactions with novel nucleophiles, to generate diverse molecular architectures.

Advancements in Asymmetric Catalysis for Derivatives

The creation of chiral piperidine derivatives is of significant interest in medicinal chemistry. evitachem.com Asymmetric catalysis offers a powerful tool for accessing enantiomerically pure or enriched compounds derived from this compound. nih.gov

Emerging Opportunities:

Asymmetric Reduction: Development of highly stereoselective catalysts for the reduction of the ketone functionality to produce chiral 2-chloro-1-methylpiperidin-4-ols.

Enantioselective Alkylation/Arylation: Creating chiral centers at the C3 or C5 positions through enantioselective reactions.

Kinetic Resolution: Employing catalytic kinetic resolution to separate racemic mixtures of this compound derivatives. ethz.ch A variety of enantioenriched catalysts, from organometallic complexes to small organic molecules (organocatalysts), have been successfully utilized in many organic transformations. thieme-connect.de

Catalyst-Controlled Diastereoselectivity: Using a catalyst's stereochemistry, rather than the substrate's, to control the relative configuration of the product in diastereoselective syntheses. nih.gov

Table 2: Potential Asymmetric Catalytic Transformations

| Transformation | Catalyst Type | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes. mdpi.com | Enantiomerically enriched piperidinols. |

| Asymmetric Alkylation | Chiral phase-transfer catalysts or organocatalysts. | 3-alkyl-2-chloro-1-methylpiperidin-4-ones. |

| Kinetic Resolution | Chiral N-heterocyclic carbenes and co-catalysts. ethz.ch | Resolution of racemic piperidinone derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of new derivatives, modern technologies like flow chemistry and automated synthesis are becoming indispensable.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of this compound and its derivatives, including improved safety, scalability, and reaction control. This technology is particularly well-suited for handling reactive intermediates and optimizing reaction conditions.

Automated Synthesis: High-throughput automated synthesizers can be employed to rapidly generate libraries of derivatives by reacting this compound with a diverse set of building blocks. ethz.ch This allows for the efficient exploration of structure-activity relationships. The "Stannyl (Sn) Amine Protocol" (SnAP) is an example of a technology that allows for the rapid, one-pot synthesis of saturated N-heterocycles from various aldehydes. ethz.ch

The integration of these platforms can streamline the process from initial synthesis to biological evaluation, significantly shortening drug discovery and development timelines.

Computational Chemistry in Predictive Design of New Transformations

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules. researchgate.net In the context of this compound, these methods can provide valuable insights and guide experimental work.

Future Applications:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other methods to study the transition states and intermediates of potential reactions, thereby predicting their feasibility and stereochemical outcomes. sci-hub.se

Catalyst Design: Computationally screening potential catalysts for asymmetric transformations to identify the most promising candidates for experimental investigation.

Predicting Reactivity: Modeling the electronic properties and frontier molecular orbitals (HOMO/LUMO) of this compound to predict its reactivity towards different reagents and reaction conditions. sci-hub.se

Virtual Screening: Designing virtual libraries of derivatives and using molecular docking to predict their binding affinity to biological targets, thus prioritizing the synthesis of the most promising compounds. acs.org

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to designing novel transformations and synthesizing new molecules with desired properties.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-1-methylpiperidin-4-one, and how can purity be validated?

Methodological Answer:

The synthesis typically involves chlorination of 1-methylpiperidin-4-one using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key steps include:

- Reaction Optimization : Temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 ketone-to-chlorinating agent) to minimize side products like over-chlorinated derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Validation : Purity is confirmed via HPLC (≥95% area under the curve) and ¹H/¹³C NMR to detect residual solvents or unreacted starting materials. Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 163.06 for [M+H]⁺) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard class: H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3, H335).

- Spill Management : Neutralize with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite).

- Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from disorder in crystal packing or twinned crystals . Resolution strategies include:

- High-Resolution X-ray Diffraction (XRD) : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution. Refinement with SHELXL (isotropic/anisotropic displacement parameters) reduces model bias .

- Complementary Techniques : Pair XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate bond lengths/angles. Solid-state NMR can resolve ambiguities in dynamic disorder .

- Data Deposition : Cross-validate with Cambridge Structural Database (CSD) entries for analogous piperidinone derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Mechanical Calculations : Use Gaussian 16 at the M06-2X/def2-TZVP level to map electrostatic potential surfaces (EPS), identifying electrophilic centers (e.g., C-Cl bond polarization).

- Transition State Analysis : Locate TS structures with IRC (Intrinsic Reaction Coordinate) to predict regioselectivity in reactions with amines or thiols .

- Solvent Effects : Simulate with COSMO-RS to assess solvent polarity impacts on activation energy (e.g., DMF vs. THF) .

Advanced: How do researchers design bioactivity assays for this compound derivatives targeting neurological receptors?

Methodological Answer:

- Target Selection : Prioritize receptors (e.g., σ-1, NMDA) based on structural similarity to known ligands.

- In Vitro Binding Assays :

- Radioligand Displacement : Use [³H]-DTG for σ-1 receptor affinity (IC₅₀ values via nonlinear regression).

- Functional Assays : Measure Ca²⁺ influx (Fluo-4 AM dye) in HEK293 cells expressing recombinant receptors .

- Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀. Validate with Schild analysis for competitive antagonism .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl at ~550–750 cm⁻¹.

- NMR :

- MS/MS Fragmentation : Characterize via collision-induced dissociation (CID) to identify cleavage patterns (e.g., loss of Cl•, m/z 127) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, focusing on variables like assay type (e.g., cell-free vs. cell-based) or purity thresholds.

- Dose-Response Replication : Repeat studies under standardized conditions (e.g., 10-point dilution series in triplicate).

- Off-Target Screening : Employ BioMAP panels to identify non-specific interactions (e.g., kinase inhibition) that may confound results .

Basic: What are the key steps in scaling up this compound synthesis for gram-scale production?

Methodological Answer:

- Reactor Design : Use jacketed reactors with temperature control (±2°C) to maintain exothermic safety.

- Solvent Selection : Opt for toluene (azeotropic removal of HCl) over DCM for easier separation.

- Workup Automation : Implement liquid-liquid extraction (LLE) with pH monitoring (target pH 7–8) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.